molecular formula C4H2F2N2 B6246131 3,5-difluoropyridazine CAS No. 2639406-38-3

3,5-difluoropyridazine

Cat. No. B6246131
CAS RN: 2639406-38-3
M. Wt: 116.1
InChI Key:
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Description

3,5-Difluoropyridazine is a heterocyclic compound with a chemical structure consisting of a five-membered ring of three carbon atoms and two nitrogen atoms. It is a colorless solid that is soluble in water. It has a variety of applications in chemical synthesis and research, and is also used in some pharmaceuticals.

Scientific Research Applications

3,5-Difluoropyridazine has a variety of applications in scientific research. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used to prepare a range of heterocyclic compounds, such as pyridazines, pyrimidines, and quinolines. In addition, it can be used in the synthesis of fluoroalkenes, fluoroalkynes, and other fluorinated organic compounds.

Mechanism of Action

The mechanism of action of 3,5-difluoropyridazine is not fully understood. However, it is believed that it acts as an electron donor, donating electrons to other molecules. This donation of electrons can lead to a variety of reactions, depending on the other molecule involved. For example, when 3,5-difluoropyridazine donates electrons to an alkene, it can lead to the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-difluoropyridazine are not well understood. However, it has been shown to have some antibacterial activity, and has been used in the synthesis of some pharmaceuticals. In addition, it has been used in the synthesis of some pesticides, and has been found to have some insecticidal activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,5-difluoropyridazine in laboratory experiments is its low cost and availability. It is relatively easy to obtain and is relatively inexpensive. However, it has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. In addition, it is not very stable and can easily decompose.

Future Directions

There are a number of potential future directions for research involving 3,5-difluoropyridazine. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and other fields. In addition, further research could be conducted into its use as a starting material for the synthesis of a variety of compounds, and its potential applications in the synthesis of fluoroalkenes, fluoroalkynes, and other fluorinated organic compounds. Finally, further research could be conducted into its potential insecticidal activity and its use in the synthesis of pesticides.

Synthesis Methods

3,5-Difluoropyridazine can be synthesized through a variety of methods. One of the most commonly used methods is the condensation reaction of 1-amino-3,5-difluoropyridazine with ethyl chloroformate or ethyl bromoformate. This reaction is usually carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and the product can then be isolated by recrystallization. Other methods of synthesis include the reaction of 1,3-dichloro-5-fluoropyridazine with ammonia or ammonium acetate, and the reaction of 1-amino-3,5-difluoropyridazine with ethyl bromoacetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,5-difluoropyridazine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2,3-difluoropyridine", "hydrazine hydrate", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 2,3-difluoropyridine is reacted with hydrazine hydrate in the presence of sulfuric acid to form 3,5-difluoropyrazine.", "Step 2: The resulting 3,5-difluoropyrazine is then reacted with acetic anhydride in the presence of sodium hydroxide to form 3,5-difluoropyrazine-2-carboxylic acid.", "Step 3: Finally, the carboxylic acid is esterified with ethanol in the presence of sulfuric acid to yield 3,5-difluoropyridazine." ] }

CAS RN

2639406-38-3

Molecular Formula

C4H2F2N2

Molecular Weight

116.1

Purity

95

Origin of Product

United States

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